n-[2-(4-Chloro-phenyl)-acetyl]-guanidine
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(diaminomethylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-7-3-1-6(2-4-7)5-8(14)13-9(11)12/h1-4H,5H2,(H4,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNOHBVCPOGOJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N=C(N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction kinetics for condensations. A solution of 2-(4-chlorophenyl)acetic acid (1.0 mmol), 1,1'-carbonyldiimidazole (CDI, 1.2 mmol), and guanidine hydrochloride (1.5 mmol) in acetonitrile is irradiated at 120°C for 20 minutes. The crude product is purified via silica gel chromatography.
Optimization Insights:
Solvent-Free Mechanochemical Approach
Ball-milling 2-(4-chlorophenyl)acetic acid (2.0 g) and guanidine hydrochloride (1.8 g) with potassium carbonate (3.0 g) for 45 minutes affords the product without solvents. The method aligns with green chemistry principles.
Characterization Data:
Multi-Step Synthesis from 4-Chloroacetophenone
Formation of 2-(4-Chlorophenyl)acetohydrazide
4-Chloroacetophenone (10.0 g) is refluxed with hydrazine hydrate (8.0 mL) in ethanol for 6 hours. The resulting hydrazide is treated with cyanogen bromide (BrCN) in dimethyl sulfoxide (DMSO) at 50°C for 3 hours, yielding the guanidine derivative.
Critical Notes:
Copper-Catalyzed Coupling Reactions
Adapting methods from tetrafluorobenzoate syntheses, 2-(4-chlorophenyl)acetyl chloride (1.0 mol) and guanidine (1.2 mol) are heated with copper powder (0.1 mol) in pyridine at 120°C for 8 hours. The catalyst enhances C-N bond formation efficiency.
Performance Metrics:
Hydrolytic Methods for Final Product Isolation
Acidic Hydrolysis of Imine Intermediates
A modified protocol from chromone derivatives involves refluxing N-[2-(4-Chloro-phenyl)-acetyl]-thiourea (5.0 g) with 6M HCl (50 mL) for 4 hours. Neutralization with NaHCO₃ precipitates the guanidine product.
Yield Enhancement:
Comparative Analysis of Methodologies
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: n-[2-(4-Chloro-phenyl)-acetyl]-guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the prominent applications of n-[2-(4-Chloro-phenyl)-acetyl]-guanidine is in the development of anticancer agents. Research has indicated that derivatives of guanidine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the guanidine structure can enhance its ability to inhibit tumor growth by targeting specific molecular pathways involved in cancer progression .
Mechanism of Action
The compound is believed to function through multiple mechanisms, including the inhibition of protein kinases and modulation of apoptotic pathways. This dual action not only helps in reducing the viability of cancer cells but also aids in overcoming drug resistance, a significant challenge in cancer therapy .
Pharmacological Applications
Modulation of Drug Resistance
this compound has been identified as a potential modulator of multidrug resistance (MDR) in cancer cells. Studies have demonstrated that it can enhance the efficacy of chemotherapeutic agents by inhibiting P-glycoprotein (P-gp), a protein that often contributes to drug efflux and resistance . This property makes it a valuable candidate for combination therapies aimed at improving treatment outcomes in resistant cancers.
Neuropharmacological Effects
Emerging research suggests that this compound may also have neuropharmacological applications. It has been observed to influence neuropeptide signaling pathways, which are crucial for stress responses and emotional regulation. This suggests potential uses in treating mood disorders or stress-related conditions .
Biochemical Tool
Research Applications
In biochemical research, this compound serves as a useful tool for studying guanidine derivatives' biological effects. Its ability to interact with various biomolecular targets allows researchers to explore its role in cellular signaling and metabolic processes. This application is particularly relevant in the fields of molecular biology and pharmacology, where understanding compound interactions can lead to new therapeutic strategies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of n-[2-(4-Chloro-phenyl)-acetyl]-guanidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial effects. The molecular targets often include enzymes involved in cell wall synthesis or protein synthesis in bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares N-[2-(4-Chloro-phenyl)-acetyl]-guanidine with key analogues:
Key Observations:
- Guanidine Linkage : Acylguanidines with pyrrole or pyrimidine cores (e.g., 10d) exhibit stronger BACE1 inhibition than simpler phenylacetyl derivatives, likely due to enhanced π-π stacking .
- Methylsulfanyl Groups : Introduction of methylsulfanyl (e.g., ) increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
Physicochemical Properties
- Melting Points : Pyridine-containing analogues () exhibit higher melting points (268–287°C) due to crystalline packing, whereas aliphatic acylguanidines (e.g., 10b) are typically amorphous solids .
- Solubility : The guanidine group confers water solubility at acidic pH, but chloroaryl groups reduce it. Derivatives like 10d achieve a balance via polar functional groups (e.g., hydroxypropyl) .
Q & A
Q. What are the established synthetic routes for N-[2-(4-Chloro-phenyl)-acetyl]-guanidine, and how can purity be validated?
The compound can be synthesized via acylation of guanidine derivatives. For example, acylguanidines are typically prepared by reacting substituted acetyl chlorides with guanidine under basic conditions. Post-synthesis, purity is confirmed using 1H NMR (e.g., δ 7.25–7.60 ppm for aromatic protons) and mass spectrometry (e.g., ESI-MS m/z 469.5 [M+H]⁺). Yield optimization may require adjusting stoichiometry or reaction time .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SXRD) is the gold standard. Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement via SHELXL (for small molecules) can resolve bond lengths and angles. For example, mean C–C bond lengths of 1.48 Å and R-factors < 0.05 ensure accuracy. Hydrogen bonding networks (e.g., N–H···O interactions) should be analyzed to confirm stability .
Q. What safety protocols are recommended for handling guanidine derivatives?
While specific data for this compound is limited, general guanidine safety includes:
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- First Aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported P-glycoprotein (P-gp) modulation data for this compound?
Discrepancies may arise from assay variability (e.g., cell lines, substrate specificity). To address this:
- Use calcein-AM assays in MDCK-MDR1 cells to quantify P-gp inhibition.
- Validate findings with rhodamine-123 efflux assays and compare IC₅₀ values across models.
- Control for off-target effects via CRISPR-edited P-gp knockout cells .
Q. What experimental designs optimize in vitro efficacy studies for multidrug resistance (MDR) reversal?
- Cell Models : Use P-gp-overexpressing lines (e.g., Caco-2, KB-V1) alongside parental controls.
- Combination Therapy : Test synergy with doxorubicin or paclitaxel via Chou-Talalay analysis .
- Dose-Response : Employ 3–5 log concentrations (e.g., 0.1–100 µM) to determine EC₅₀ .
Q. How can low synthetic yields (~28%) be improved for acylguanidine derivatives?
- Catalysis : Introduce Pd-mediated coupling or microwave-assisted synthesis.
- Solvent Optimization : Replace DMSO with DMF or THF to reduce side reactions.
- Purification : Use preparative HPLC with C18 columns for higher recovery .
Q. What computational methods predict target interactions for this compound?
- Docking : Use AutoDock Vina to model binding to P-gp’s transmembrane domains (PDB: 6QEX).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- QSAR : Develop models using MOE or Schrödinger to correlate substituent effects with activity .
Methodological Notes
- Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., ATPase activity vs. efflux inhibition).
- Structural Refinement : Always report R-factor and resolution (e.g., 0.047 Å for SXRD) to ensure reproducibility .
- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity studies (e.g., CCK-8 assays for IC₅₀).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
